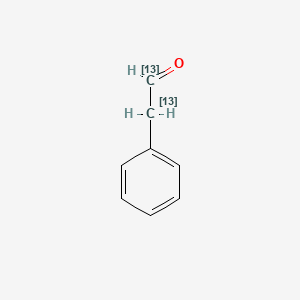

2-Phenylacetaldehyde-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8O |

|---|---|

Poids moléculaire |

122.13 g/mol |

Nom IUPAC |

2-phenylacetaldehyde |

InChI |

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2/i6+1,7+1 |

Clé InChI |

DTUQWGWMVIHBKE-AKZCFXPHSA-N |

SMILES isomérique |

C1=CC=C(C=C1)[13CH2][13CH]=O |

SMILES canonique |

C1=CC=C(C=C1)CC=O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Phenylacetaldehyde-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetaldehyde-13C2 is a stable isotope-labeled analog of 2-phenylacetaldehyde, an endogenous metabolite and a significant compound in flavor and fragrance chemistry. Its labeled nature makes it an invaluable tool in metabolic research, particularly in studies involving phenylalanine metabolism and as an internal standard for quantitative analysis by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and insights into its role in biochemical pathways.

Chemical and Physical Properties

Isotopic labeling with Carbon-13 at two positions in the acetaldehyde moiety of 2-phenylacetaldehyde has a negligible effect on its bulk physical and chemical properties. Therefore, the properties of the unlabeled compound serve as a reliable proxy. The key chemical and physical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅CH₂¹³CHO | (Calculated) |

| Molecular Weight | 122.16 g/mol | (Calculated) |

| Appearance | Colorless to pale yellow liquid | [Sigma-Aldrich] |

| Density | 1.03 g/mL at 25 °C | [Sigma-Aldrich] |

| Boiling Point | 193-194 °C | [Sigma-Aldrich] |

| Melting Point | -10 °C | [Sigma-Aldrich] |

| Solubility | Soluble in ethanol, ether, and most organic solvents. Slightly soluble in water. | [MedChemExpress] |

| Refractive Index | n20/D 1.526 | [Sigma-Aldrich] |

| Isotopic Purity | Typically ≥99% | (General specification for commercially available standards) |

Note: The exact isotopic purity should be confirmed from the Certificate of Analysis provided by the supplier.

Reactivity and Stability

2-Phenylacetaldehyde is a reactive aldehyde. The benzylic protons are susceptible to abstraction, and the aldehyde group readily participates in various reactions.

-

Oxidation: It can be easily oxidized to phenylacetic acid.

-

Reduction: Reduction yields 2-phenylethanol.

-

Aldol Condensation: It can undergo self-condensation, especially in the presence of acid or base catalysts.

-

Stability: 2-Phenylacetaldehyde is sensitive to air and light and may polymerize upon standing. It is recommended to store it under an inert atmosphere at 2-8 °C.

Metabolic Pathway: Biosynthesis from Phenylalanine

2-Phenylacetaldehyde is a key intermediate in the catabolism of the essential amino acid L-phenylalanine in many organisms, including plants and bacteria. The primary pathway involves the conversion of L-phenylalanine to 2-phenylacetaldehyde, which can then be further metabolized.

The key enzymatic step in this conversion is catalyzed by phenylalanine decarboxylase or a phenylacetaldehyde synthase .[1] In some pathways, L-phenylalanine is first converted to phenethylamine by aromatic amino acid decarboxylase, which is then oxidized to 2-phenylacetaldehyde.[2] Subsequently, 2-phenylacetaldehyde can be reduced to 2-phenylethanol by a reductase or oxidized to phenylacetic acid by a dehydrogenase.[2]

References

Synthesis of ¹³C Labeled Phenylacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic methodologies for producing ¹³C labeled phenylacetaldehyde. Isotopic labeling of phenylacetaldehyde, a key aroma compound and a precursor in the synthesis of various pharmaceuticals and fragrances, is crucial for metabolic studies, mechanistic investigations, and as an internal standard in quantitative analyses. This document details several synthetic pathways, providing experimental protocols where available and outlining the logical steps for each method.

Introduction to ¹³C Labeled Phenylacetaldehyde

Phenylacetaldehyde is a naturally occurring organic compound with a characteristic honey-like, sweet, floral aroma. Its presence is significant in the food and fragrance industries. In drug development and metabolic research, the use of isotopically labeled phenylacetaldehyde, particularly with the stable isotope ¹³C, allows for precise tracking of the molecule in biological systems and chemical reactions. This guide focuses on the chemical synthesis of phenylacetaldehyde labeled with ¹³C at specific positions, primarily [1-¹³C]phenylacetaldehyde and [2-¹³C]phenylacetaldehyde.

Synthetic Strategies

Two principal retrosynthetic approaches are considered for the synthesis of ¹³C labeled phenylacetaldehyde. These strategies involve the introduction of the ¹³C label at a key stage, followed by a series of transformations to yield the final product.

-

Strategy A: Carboxylation of a Grignard Reagent with ¹³CO₂. This approach is ideal for synthesizing [1-¹³C]phenylacetaldehyde . The synthesis begins with the reaction of a benzylmagnesium halide with ¹³C-labeled carbon dioxide to form [1-¹³C]phenylacetic acid. This is followed by reduction of the carboxylic acid to the corresponding alcohol and subsequent oxidation to the aldehyde.

-

Strategy B: Wittig Reaction with a ¹³C-Labeled Phosphonium Ylide. This strategy is suitable for the preparation of [2-¹³C]phenylacetaldehyde . A Wittig reaction between benzaldehyde and a ¹³C-labeled methylidenephosphorane generates [2-¹³C]styrene. Subsequent hydroboration-oxidation followed by oxidation of the resulting alcohol furnishes the desired labeled aldehyde.

-

Strategy C: Strecker Degradation of ¹³C-Labeled Phenylalanine. This biochemical-mimicking approach can be used to produce [1-¹³C]phenylacetaldehyde from [1-¹³C]phenylalanine. The Strecker degradation involves the oxidative decarboxylation of the amino acid to the corresponding aldehyde.

The following sections will detail the experimental considerations for each of these strategies.

Synthesis of [1-¹³C]Phenylacetaldehyde via Grignard Carboxylation

This multi-step synthesis introduces the ¹³C label at the carboxyl group of phenylacetic acid, which becomes the aldehyde carbon in the final product.

Caption: Synthetic pathway for [1-¹³C]phenylacetaldehyde.

Experimental Protocols

Step 1: Synthesis of [1-¹³C]Phenylacetic Acid

This step involves the formation of a Grignard reagent from a benzyl halide, followed by its reaction with ¹³C-labeled carbon dioxide.

-

Materials: Benzyl bromide, magnesium turnings, anhydrous diethyl ether, ¹³CO₂ (gas), hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a gas inlet, place magnesium turnings.

-

Add a solution of benzyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, cool the reaction mixture in a dry ice/acetone bath.

-

Introduce ¹³CO₂ gas into the vigorously stirred reaction mixture.

-

After the addition of ¹³CO₂ is complete, allow the mixture to warm to room temperature.

-

Quench the reaction by carefully adding aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude [1-¹³C]phenylacetic acid.

-

Purify the product by recrystallization.

-

Step 2: Reduction of [1-¹³C]Phenylacetic Acid to [1-¹³C]2-Phenylethanol

The labeled carboxylic acid is reduced to the corresponding primary alcohol.

-

Materials: [1-¹³C]Phenylacetic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium hydroxide solution, water.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Add a solution of [1-¹³C]phenylacetic acid in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Carefully quench the reaction by the sequential addition of water, followed by sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain [1-¹³C]2-phenylethanol.

-

Step 3: Oxidation of [1-¹³C]2-Phenylethanol to [1-¹³C]Phenylacetaldehyde

A mild oxidation of the primary alcohol yields the desired aldehyde.

-

Materials: [1-¹³C]2-Phenylethanol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM).

-

Procedure:

-

In a flask, suspend PCC in anhydrous DCM.

-

Add a solution of [1-¹³C]2-phenylethanol in anhydrous DCM to the suspension.

-

Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield crude [1-¹³C]phenylacetaldehyde.

-

Purify by distillation or column chromatography.

-

Quantitative Data

| Step | Reaction | Typical Yield (%) | Isotopic Enrichment (%) |

| 1 | Grignard Carboxylation | 70-85 | >98 (dependent on ¹³CO₂) |

| 2 | Reduction with LiAlH₄ | 85-95 | >98 |

| 3 | PCC Oxidation | 60-80 | >98 |

| Overall | - | 40-65 | >98 |

Note: Yields are estimates based on analogous unlabeled reactions and may vary depending on experimental conditions.

Synthesis of [2-¹³C]Phenylacetaldehyde via Wittig Reaction

This pathway introduces the ¹³C label at the benzylic position of phenylacetaldehyde.

Caption: Synthetic pathway for [2-¹³C]phenylacetaldehyde.

Experimental Protocols

Step 1: Synthesis of [2-¹³C]Styrene

The Wittig reaction is employed to form the labeled styrene.

-

Materials: [¹³C]Methyl iodide, triphenylphosphine, benzaldehyde, n-butyllithium, anhydrous THF.

-

Procedure:

-

Synthesize [¹³C]methyltriphenylphosphonium iodide by reacting [¹³C]methyl iodide with triphenylphosphine.

-

In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C and add n-butyllithium dropwise to form the ylide.

-

Add benzaldehyde to the ylide solution and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the [2-¹³C]styrene by distillation.

-

Step 2: Hydroboration-Oxidation of [2-¹³C]Styrene to [2-¹³C]2-Phenylethanol

Anti-Markovnikov hydration of the labeled styrene yields the primary alcohol.

-

Materials: [2-¹³C]Styrene, borane-tetrahydrofuran complex (BH₃·THF), sodium hydroxide, hydrogen peroxide.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve [2-¹³C]styrene in anhydrous THF.

-

Add BH₃·THF solution dropwise at 0 °C.

-

Allow the reaction to stir at room temperature.

-

Carefully add sodium hydroxide solution, followed by the slow dropwise addition of hydrogen peroxide.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain [2-¹³C]2-phenylethanol.

-

Step 3: Swern Oxidation of [2-¹³C]2-Phenylethanol to [2-¹³C]Phenylacetaldehyde

A mild and efficient oxidation to the aldehyde.

-

Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), [2-¹³C]2-phenylethanol, triethylamine, anhydrous DCM.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

-

Add a solution of DMSO in DCM dropwise.

-

Add a solution of [2-¹³C]2-phenylethanol in DCM dropwise.

-

After stirring, add triethylamine and allow the reaction to warm to room temperature.

-

Add water and extract the product with DCM.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield [2-¹³C]phenylacetaldehyde.

-

Quantitative Data

| Step | Reaction | Typical Yield (%) | Isotopic Enrichment (%) |

| 1 | Wittig Reaction | 70-90 | >98 (dependent on [¹³C]MeI) |

| 2 | Hydroboration-Oxidation | 80-95 | >98 |

| 3 | Swern Oxidation | 85-95 | >98 |

| Overall | - | 50-75 | >98 |

Note: Yields are estimates based on analogous unlabeled reactions and may vary depending on experimental conditions.

Synthesis of [1-¹³C]Phenylacetaldehyde via Strecker Degradation

This method mimics the biosynthetic pathway and is particularly useful if isotopically labeled phenylalanine is readily available.[1][2]

Caption: Strecker degradation of [1-¹³C]phenylalanine.

Experimental Protocol

The Strecker degradation can be initiated by various α-dicarbonyl compounds.

-

Materials: [1-¹³C]Phenylalanine, a suitable α-dicarbonyl compound (e.g., glyoxal, methylglyoxal, or 2,3-butanedione), buffer solution.

-

Procedure:

-

Dissolve [1-¹³C]phenylalanine and the α-dicarbonyl compound in a buffer solution in a sealed reaction vessel.

-

Heat the mixture at a specific temperature (e.g., 120-180 °C) for a defined period.

-

Cool the reaction mixture and extract the phenylacetaldehyde with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract and carefully remove the solvent to obtain the crude product.

-

Purify by distillation or chromatography.

-

Quantitative Data

| Reactant | Conditions | Phenylacetaldehyde Yield (%) |

| Phenylalanine + 2,4-Decadienal | 180 °C | ~8[2] |

| Phenylalanine + Methyl 13-oxooctadeca-9,11-dienoate | 180 °C | ~6[2] |

| Phenylalanine + 4-hydroxy-2-nonenal | 80 °C | ~17[2] |

Note: Yields are reported for unlabeled phenylalanine and may serve as an estimate for the labeled reaction. Isotopic enrichment will be dependent on the purity of the starting [1-¹³C]phenylalanine.

Isotopic Enrichment and Purity Analysis

The isotopic enrichment and purity of the final ¹³C labeled phenylacetaldehyde should be determined using appropriate analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass and confirm the incorporation of the ¹³C isotope. The relative intensities of the molecular ion peaks for the labeled (M+1) and unlabeled (M) species can be used to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool to confirm the position of the ¹³C label and to determine the isotopic enrichment. The integration of the signal corresponding to the labeled carbon relative to the signals of natural abundance carbons can provide a quantitative measure of enrichment. ¹H NMR can also be useful, as the ¹³C-label will introduce characteristic coupling patterns (¹J-CH or ²J-CH) in the proton spectrum.

Conclusion

This guide has outlined three distinct and viable strategies for the synthesis of ¹³C labeled phenylacetaldehyde. The choice of method will depend on the desired labeling position and the availability of the labeled starting materials. The Grignard carboxylation route is effective for [1-¹³C] labeling, while the Wittig reaction approach is well-suited for [2-¹³C] labeling. The Strecker degradation offers a biomimetic alternative for [1-¹³C] labeling, provided the labeled amino acid precursor is accessible. For all methods, careful execution of the experimental procedures and thorough purification and analysis of the final product are essential to ensure high chemical and isotopic purity.

References

Isotopic Labeling of Aromatic Aldehydes: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the isotopic labeling of aromatic aldehydes, a critical technique for researchers, scientists, and drug development professionals. Aromatic aldehydes are versatile building blocks in pharmaceutical and organic synthesis.[1] The strategic incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O) into these molecules offers a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic properties of drug candidates.[2][3][4] This document details the core methodologies for isotopic labeling, presents quantitative data for key reactions, and illustrates relevant biological and analytical workflows.

Introduction to Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms in a molecule with its isotope.[5] This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but can be distinguished by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] The choice of isotope depends on the specific research application.

-

Deuterium (²H): Widely used to investigate reaction mechanisms and to modify the metabolic profiles of drug candidates by exploiting the kinetic isotope effect.[3][8]

-

Carbon-13 (¹³C): A stable isotope used in metabolic flux analysis and to elucidate biosynthetic pathways.[9][10]

-

Oxygen-18 (¹⁸O): Employed to trace the origin of oxygen atoms in metabolic and chemical reactions.[9]

-

Carbon-14 (¹⁴C): A radioactive isotope essential for absorption, distribution, metabolism, and excretion (ADME) studies in drug development.[2][11]

Methodologies for Isotopic Labeling of Aromatic Aldehydes

Several synthetic strategies have been developed for the efficient and selective isotopic labeling of aromatic aldehydes. The choice of method depends on the desired isotope, the position of the label, and the substrate's functional group tolerance.

Deuterium Labeling

Deuterium labeling of the formyl group is a common strategy. One efficient method involves a synergistic combination of photoredox and thiol catalysis using deuterium oxide (D₂O) as an inexpensive deuterium source.[2]

Experimental Protocol: Formyl-Selective Deuteration of Benzaldehyde [2]

-

Reaction Setup: In a 10 mL oven-dried Schlenk tube, add benzaldehyde (0.2 mmol, 1.0 equiv.), 4-tert-butylthiophenol (0.04 mmol, 0.2 equiv.), and a photoredox catalyst such as polyoxometalate (e.g., H₃PW₁₂O₄₀, 0.002 mmol, 0.01 equiv.).

-

Solvent Addition: Add 2.0 mL of D₂O to the tube.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Irradiation: Irradiate the reaction mixture with a 3 W blue LED lamp at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Carbon-13 Labeling

Carbon-13 can be incorporated into the formyl group of aromatic aldehydes through regioselective formylation using a ¹³C-labeled formylating agent.[12]

Experimental Protocol: ¹³C-Labeling of a Substituted Benzene [12]

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.1 equiv.) dropwise. Stir for 30 minutes.

-

Deprotonation: To the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C, add the substituted benzene (1.0 equiv.) dropwise.

-

Formylation: After stirring for a specified time, add the ¹³C-labeled formylating agent, such as EtO-¹³CHO (1.5 equiv.), to the reaction mixture.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting ¹³C-labeled aromatic aldehyde by column chromatography.

Oxygen-18 Labeling

A cost-effective method for ¹⁸O-labeling of aromatic aldehydes utilizes a reversed Knoevenagel condensation reaction.[4][5]

Experimental Protocol: ¹⁸O-Labeling of Aromatic Aldehydes [4][5]

-

Reaction Mixture: In a sealed tube, combine the aromatic aldehyde (1.0 mmol), barbituric acid (1.2 mmol), and a catalytic amount of a base (e.g., NaOH) in H₂¹⁸O (2.0 mL).

-

Heating: Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, acidify the reaction mixture with dilute HCl.

-

Extraction: Extract the product with an appropriate organic solvent, such as ethyl acetate.

-

Purification: Dry the organic phase, concentrate it, and purify the ¹⁸O-labeled aldehyde by column chromatography.

Quantitative Data on Isotopic Labeling

The efficiency of isotopic labeling is crucial for the successful application of labeled compounds. The following tables summarize key quantitative data from the literature.

Table 1: Deuterium Labeling of Aromatic Aldehydes

| Substrate | Method | Deuterium Source | % Deuterium Incorporation | Reference |

| Benzaldehyde | Photoredox/Thiol Catalysis | D₂O | 95% | [2] |

| 4-Methoxybenzaldehyde | Photoredox/Thiol Catalysis | D₂O | 92% | [2] |

| 4-(Trifluoromethyl)benzaldehyde | Photoredox/Thiol Catalysis | D₂O | 88% | [2] |

| Phenylalanine | Pd/C-Al Catalysis | D₂O | High | [6][13] |

Table 2: Carbon-13 Labeling of Aromatic Aldehydes

| Substrate | ¹³C Source | Method | Isotopic Purity | Yield | Reference |

| Substituted Benzenes | EtO-¹³CHO | Regioselective Formylation | >99% | Moderate to Good | [12] |

| Phenol | [U-ring-¹³C]-Phenol | Multi-step synthesis | High | 45% (for Ferulic Acid) | [14] |

| Vanillin | [γ-¹³C]Ferulic Acid | Multi-step synthesis | Not specified | Not specified | [15] |

Table 3: Oxygen-18 Labeling of Aromatic Aldehydes

| Substrate | ¹⁸O Source | Method | ¹⁸O Abundance | Total Yield | Reference |

| Various Aromatic Aldehydes | H₂¹⁸O | Reversed Knoevenagel | 90.90–96.09% | 52–72% | [5][12] |

Applications and Workflows

Isotopically labeled aromatic aldehydes are instrumental in various research and development workflows, particularly in drug discovery and metabolic studies.

ADME Studies in Drug Development

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to understanding the pharmacokinetic profile of a drug candidate.[11][16] Radiolabeled compounds, typically with ¹⁴C, are used to trace the drug's journey through a biological system.[17][18]

Caption: Workflow of ADME studies using radiolabeled compounds.

Metabolic Pathway Elucidation

Stable isotope labeling, often with ¹³C, is a powerful technique for tracing the metabolic fate of compounds and quantifying metabolic fluxes.[19] Labeled aromatic aldehydes can be introduced into biological systems to study their transformation by enzymes such as aldehyde oxidase.[3][20]

References

- 1. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 18. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Procuring and Utilizing 2-Phenylacetaldehyde-13C2 as an Analytical Standard

For researchers, scientists, and professionals in drug development, the use of high-purity, isotopically labeled analytical standards is fundamental to achieving accurate and reproducible quantitative results. This guide provides an in-depth overview of the procurement and application of 2-Phenylacetaldehyde-13C2, a crucial internal standard for mass spectrometry and nuclear magnetic resonance-based analyses.

Sourcing and Procurement of this compound

The acquisition of specialized chemical reagents such as this compound requires sourcing from reputable suppliers that can provide comprehensive documentation and ensure product quality. Two primary suppliers have been identified for this analytical standard.

| Supplier | Product Name | Catalog Number | Available Quantities | Purity | Isotopic Enrichment |

| MedChemExpress (MCE) | This compound | HY-W010489S1 | 1 mg | Information not publicly available; typically requires inquiry or is provided on the Certificate of Analysis with purchase. | Information not publicly available; typically requires inquiry or is provided on the Certificate of Analysis with purchase. |

| Fisher Scientific (distributor for AROMALAB GMBH) | PHENYLACETALDEHYDE-13C2 | NC2389825 | 10 mg | Information not publicly available; typically requires inquiry or is provided on the Certificate of Analysis with purchase. | Information not publicly available; typically requires inquiry or is provided on the Certificate of Analysis with purchase. |

Note: Detailed quantitative data such as purity and isotopic enrichment are typically batch-specific and provided on the Certificate of Analysis (CoA) upon purchase. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols for Quantitative Analysis

This compound is an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] Its use helps to correct for variations in sample preparation, injection volume, and instrument response.

General Protocol for Internal Standard Preparation

-

Stock Solution Preparation: Accurately weigh the this compound standard and dissolve it in a high-purity solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the unlabeled analyte in the samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Spike a known volume of the internal standard working solution into each sample, calibrant, and quality control sample before any extraction or derivatization steps.

-

Extraction: Perform the necessary sample extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.

-

Derivatization (if necessary): Some aldehydes may require derivatization to improve their chromatographic properties and mass spectrometric response.

-

GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph will separate the analyte from other matrix components, and the mass spectrometer will detect both the unlabeled analyte and the 13C-labeled internal standard.

-

Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation: Add a precise amount of the this compound working solution to all samples, calibration standards, and quality controls.

-

Sample Clean-up: Depending on the complexity of the sample matrix, a clean-up step such as protein precipitation or solid-phase extraction may be necessary.

-

LC-MS Analysis: Introduce the sample into the LC-MS system. The liquid chromatograph separates the components of the mixture, and the mass spectrometer detects the analyte and the internal standard.

-

Data Analysis: Quantify the analyte by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard versus the concentration of the analyte in the calibration standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

-

Sample Preparation: Accurately weigh the sample and the this compound internal standard into the same NMR tube.

-

Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

NMR Data Acquisition: Acquire the 1H NMR spectrum under conditions optimized for quantitative analysis, ensuring a sufficient relaxation delay.

-

Quantification: The quantity of the analyte is determined by comparing the integral of a characteristic signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.

Visualizing Experimental Workflows

To further elucidate the logical flow of procuring and utilizing this analytical standard, the following diagrams are provided.

References

An In-Depth Technical Guide to 2-Phenylacetaldehyde-13C2: Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Phenylacetaldehyde-13C2, a stable isotope-labeled compound, and its application as a tracer in metabolic and pharmacokinetic studies. This document details its chemical properties, provides generalized experimental protocols for its use, and illustrates its metabolic fate.

Core Compound Information

This compound is the isotopically labeled form of 2-phenylacetaldehyde, an endogenous metabolite. The incorporation of two Carbon-13 isotopes at the acetaldehyde moiety makes it an invaluable tool for researchers to trace the metabolic pathways of phenylacetaldehyde without altering its chemical properties.

Data Presentation: Key Chemical and Physical Properties

| Property | Value | Citation |

| CAS Number | 1083053-39-7 | [1] |

| Molecular Formula | C₆¹³C₂H₈O | [1] |

| Molecular Weight | 122.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Unlabeled CAS Number | 122-78-1 | [1] |

| Unlabeled Molecular Weight | 120.15 g/mol | [2] |

Applications in Research

Stable isotope labeling is a powerful technique used to track the passage of a substance through a biological system.[3] this compound serves as an excellent tracer for several reasons:

-

Metabolic Pathway Elucidation: It allows for the precise tracking of the carbon backbone of phenylacetaldehyde as it is metabolized, helping to identify and quantify its metabolic products.

-

Pharmacokinetic Studies: The labeled compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of phenylacetaldehyde and related xenobiotics.

-

Quantitative Analysis: It can be used as an internal standard in mass spectrometry-based quantification (e.g., GC-MS, LC-MS) of unlabeled phenylacetaldehyde, providing higher accuracy and precision in measurements.[1]

Generalized Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture and animal models. Researchers should adapt these protocols to their specific experimental needs.

3.1. In Vitro Metabolism Studies using Cell Cultures

-

Cell Culture: Plate cells (e.g., hepatocytes, neuronal cells) at an appropriate density and allow them to adhere and grow for 24 hours.

-

Treatment: Replace the culture medium with a fresh medium containing a known concentration of this compound.

-

Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell lysate and the culture medium.

-

Sample Preparation:

-

Medium: Precipitate proteins using a cold organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

-

Cell Lysate: Scrape cells in a lysis buffer, sonicate, and centrifuge to remove cell debris.

-

-

Metabolite Extraction: Perform a liquid-liquid or solid-phase extraction to isolate metabolites.

-

Analysis: Analyze the extracts using high-resolution mass spectrometry (LC-MS/MS or GC-MS) to identify and quantify the labeled metabolites.

3.2. In Vivo Pharmacokinetic and Metabolism Studies in Animal Models

-

Animal Acclimation: Acclimate animals (e.g., mice, rats) to the experimental conditions for at least one week.

-

Dosing: Administer this compound to the animals via the desired route (e.g., oral gavage, intravenous injection) at a specific dose.

-

Sample Collection: At predetermined time points, collect biological samples such as blood, urine, feces, and tissues.

-

Sample Processing:

-

Blood: Process to obtain plasma or serum.

-

Urine and Feces: Homogenize for analysis.

-

Tissues: Homogenize in an appropriate buffer.

-

-

Metabolite Extraction and Analysis: Follow similar extraction and analytical procedures as described for the in vitro studies to identify and quantify the labeled compound and its metabolites.

Experimental Workflow Diagram

Metabolic Pathways of 2-Phenylacetaldehyde

Phenylacetaldehyde is primarily metabolized through oxidation to phenylacetic acid. This reaction is catalyzed by aldehyde dehydrogenase.[2] Phenylacetic acid can then be conjugated, for instance with glutamine in primates, before excretion.[4] The use of this compound allows for the direct tracing of this metabolic conversion.

Metabolic Pathway Diagram

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and metabolic studies. Its use as a stable isotope tracer enables the accurate elucidation of metabolic pathways and the quantification of metabolic flux. The methodologies outlined in this guide provide a foundation for the design and execution of experiments aimed at understanding the complex role of phenylacetaldehyde in biological systems.

References

An In-depth Technical Guide to the Mass Spectrum of 2-Phenylacetaldehyde-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 2-Phenylacetaldehyde-¹³C₂, a stable isotope-labeled compound critical for quantitative studies in various scientific fields. This document outlines its predicted fragmentation patterns, a generalized experimental protocol for its analysis, and its primary application as an internal standard.

Introduction: The Role of 2-Phenylacetaldehyde-¹³C₂

2-Phenylacetaldehyde is a naturally occurring aromatic aldehyde found in various plants and foods and is a metabolite in several biological systems.[1] Its quantification is essential in flavor research, environmental analysis, and clinical metabolomics. 2-Phenylacetaldehyde-¹³C₂ is the isotopically labeled analog of this compound, containing two Carbon-13 atoms in the acetaldehyde moiety.[2] Its key application is as an internal standard for isotope dilution mass spectrometry (IDMS).[3] IDMS is a gold-standard quantitative technique that corrects for sample matrix effects and variations during sample preparation and instrumental analysis, providing high accuracy and precision.[4][5]

Predicted Electron Ionization (EI) Mass Spectrum

While an experimental mass spectrum for 2-Phenylacetaldehyde-¹³C₂ is not widely published, its fragmentation pattern can be reliably predicted based on the well-documented spectrum of its unlabeled counterpart, Phenylacetaldehyde.[6][7][8] The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) at 70 eV.[9]

Fragmentation of Unlabeled Phenylacetaldehyde

The mass spectrum of standard Phenylacetaldehyde (C₈H₈O, MW: 120.15 g/mol ) is characterized by several key fragments. The most prominent fragmentation pathway involves alpha-cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of a stable benzyl cation, which rearranges to the highly stable tropylium ion (C₇H₇⁺).[10]

Predicted Fragmentation of 2-Phenylacetaldehyde-¹³C₂

For this guide, it is assumed the ¹³C labels are on the two carbons of the acetaldehyde group (C₆H₅-¹³CH₂-¹³CHO). This labeling results in a molecular weight of 122.

The key differences in the mass spectrum arise from the two-dalton mass shift in fragments that retain the labeled carbons.

-

Molecular Ion (M⁺•) : The molecular ion peak will shift from m/z 120 to m/z 122 .

-

Loss of Aldehyde Group (•CHO) : The primary fragmentation involves the loss of the aldehyde group. In the labeled compound, this is a •¹³CHO group (mass = 30 Da). This alpha-cleavage results in a fragment of [C₆H₅¹³CH₂]⁺. This ion subsequently rearranges to a ¹³C-containing tropylium ion, [C₆¹³CH₇]⁺, which is predicted to be the base peak at m/z 92 . This is a critical diagnostic shift from the m/z 91 peak in the unlabeled compound.

-

Other Fragments : Fragments that do not contain the labeled carbons, such as the phenyl cation [C₆H₅]⁺, will remain at their original mass of m/z 77 .

Data Presentation: Comparison of Major Ions

The following table summarizes the expected quantitative data for the major ions in the EI mass spectra of both unlabeled Phenylacetaldehyde and its ¹³C₂-labeled analog.

| Ion Structure/Identity | Unlabeled Phenylacetaldehyde (m/z) | Relative Intensity (%) | 2-Phenylacetaldehyde-¹³C₂ (Predicted m/z) | Predicted Relative Intensity (%) | Fragment Contains ¹³C Label? |

| [M]⁺• | 120 | ~25-30 | 122 | ~25-30 | Yes |

| [M-H]⁺ | 119 | ~5-10 | 121 | ~5-10 | Yes |

| [C₇H₇]⁺ / [C₆¹³CH₇]⁺ (Tropylium) | 91 | 100 | 92 | 100 | Yes |

| [C₆H₅]⁺ (Phenyl) | 77 | ~10-15 | 77 | ~10-15 | No |

| [C₅H₅]⁺ | 65 | ~15-20 | 65 / 66 | ~15-20 | No / Yes (minor) |

Relative intensities are estimated based on typical spectra of Phenylacetaldehyde.[7]

Visualization of Fragmentation and Workflow

Predicted Fragmentation Pathway

The following diagram illustrates the primary electron ionization fragmentation pathway for 2-Phenylacetaldehyde-¹³C₂.

Caption: EI fragmentation pathway for 2-Phenylacetaldehyde-¹³C₂.

Experimental and Analytical Workflow

The diagram below outlines a typical workflow for the quantitative analysis of Phenylacetaldehyde using 2-Phenylacetaldehyde-¹³C₂ as an internal standard.

Caption: Workflow for quantification via isotope dilution GC-MS.

Experimental Protocol: GC-MS Analysis

This section provides a generalized protocol for the analysis of Phenylacetaldehyde using its ¹³C₂-labeled internal standard, applicable to many sample matrices after appropriate extraction.[11][12]

1. Sample Preparation:

- Accurately weigh or measure the sample matrix.

- Spike the sample with a known concentration of 2-Phenylacetaldehyde-¹³C₂ solution (e.g., 10 µL of a 10 µg/mL solution in methanol). The amount should be chosen to be of a similar order of magnitude to the expected analyte concentration.

- Vortex to ensure thorough mixing and equilibration between the analyte and the internal standard.[13]

- Perform sample extraction. For volatile compounds like Phenylacetaldehyde, Headspace Solid-Phase Microextraction (HS-SPME) is highly effective. Alternatively, liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane or hexane) can be used.[14]

- Concentrate the extract under a gentle stream of nitrogen if necessary.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC or equivalent.

- Injector: Splitless mode, 250°C.

- Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[11][15]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program:

- Initial temperature: 60°C, hold for 1 minute.

- Ramp: 10°C/min to 250°C.

- Hold: 5 minutes at 250°C.[11][12]

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Ion Source: Electron Ionization (EI) at 70 eV.[16]

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.

- Monitor m/z 91 (unlabeled analyte).

- Monitor m/z 92 (¹³C₂-labeled internal standard).

- Dwell time: 100 ms per ion.

3. Data Analysis and Quantification:

- Identify the chromatographic peaks for both the native analyte and the internal standard based on their retention times.

- Integrate the peak areas for the ions at m/z 91 and m/z 92.

- Calculate the area ratio (Area₉₁ / Area₉₂).

- Prepare a calibration curve by analyzing standards containing a fixed amount of the internal standard and varying known concentrations of the native analyte.

- Plot the area ratio against the concentration of the native analyte to generate the calibration curve.

- Determine the concentration of Phenylacetaldehyde in the unknown sample by interpolating its measured area ratio onto the calibration curve.

Logical Relationship in Isotope Dilution

The core principle of isotope dilution mass spectrometry is the relationship between the analyte, the internal standard, and the final measurement.

Caption: The ratio of signals is the key to accurate quantification.

Conclusion

2-Phenylacetaldehyde-¹³C₂ serves as an indispensable tool for the accurate quantification of its native counterpart. Understanding its mass spectrometric behavior, particularly the predictable 2-dalton shift in its key fragment ions (m/z 122 and m/z 92), is fundamental to developing robust analytical methods. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers and scientists to implement high-quality quantitative analysis using isotope dilution GC-MS, ensuring data of the highest accuracy and reliability for applications in drug development, metabolomics, and beyond.

References

- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. Phenylacetaldehyde | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylacetaldehyde(122-78-1) MS spectrum [chemicalbook.com]

- 8. Benzeneacetaldehyde [webbook.nist.gov]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 12. scirp.org [scirp.org]

- 13. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 16. chem.libretexts.org [chem.libretexts.org]

The Scent of Life: A Technical Guide to the Natural Occurrence and Biosynthesis of Phenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetaldehyde is a pivotal organic compound, renowned for its characteristic sweet, honey-like, floral aroma reminiscent of hyacinth and rose.[1][2] Its significance extends beyond the fragrance and flavor industries, where it is a key component in perfumes and a recognized food flavoring agent.[1][3] In the natural world, phenylacetaldehyde plays crucial roles in plant-insect interactions as a potent floral attractant for pollinators and in the chemical communication of various insect species.[2][4] Furthermore, its biosynthetic pathways offer a fascinating glimpse into the metabolic intricacies of plants, microorganisms, and even humans, where it is a metabolite.[4][5] This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of phenylacetaldehyde, tailored for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this multifaceted molecule.

Natural Occurrence of Phenylacetaldehyde

Phenylacetaldehyde is widespread in nature, a testament to its evolutionarily conserved biosynthetic origins from the amino acid L-phenylalanine.[4] Its presence has been documented in a diverse array of organisms, from the petals of fragrant flowers to the complex matrix of honey. This section details its natural distribution, with quantitative data summarized for comparative analysis.

In Plants

Phenylacetaldehyde is a significant contributor to the floral scent of many plant species, playing a vital role in attracting pollinators.[2] Its emission is often temporally and spatially regulated, peaking during periods of optimal pollinator activity.[6] Beyond flowers, it is also found in fruits, contributing to their characteristic aroma profiles.

Table 1: Quantitative Occurrence of Phenylacetaldehyde in Plant Species

| Plant Species | Plant Part | Concentration/Emission Rate | Reference(s) |

| Rosa hybrida (Rose) | Petals | Varies significantly among cultivars; can be a major volatile component. | [6][7] |

| Solanum lycopersicum (Tomato) | Ripe Fruit | Levels can be low due to rapid conversion to 2-phenylethanol, but transgenic plants show increased emissions. | [8][9][10][11][12] |

| Petunia hybrida (Petunia) | Flowers | A key floral scent component. | [13][14] |

| Camellia sinensis (Tea) | Leaves | Accumulates under continuous shading. | [15] |

| Buckwheat | Present in the plant. | [2] | |

| Cabbage Looper Moth Attractant | Flowers | Strongest floral attractor for this species. | [4] |

In Food and Beverages

The presence of phenylacetaldehyde in various foods and beverages is a direct consequence of its natural occurrence in raw materials or its formation during processing, such as fermentation or heat treatment.[2][3]

Table 2: Quantitative Occurrence of Phenylacetaldehyde in Food and Beverages

| Food/Beverage | Typical Concentration | Formation Pathway(s) | Reference(s) |

| Honey | 1.0 - 2.6 mg/kg (ppm) | Enzymatic conversion from phenylalanine; Strecker degradation. | [4][5][16][17] |

| Chocolate | Natural constituent of cocoa beans. | [2] | |

| Beer and Wine | Variable | Ehrlich pathway in yeast during fermentation. | [3] |

| Cooked Pine Mushroom | Formed during thermal processing. | [2] | |

| Chinese Water Chestnut (Steamed) | Maillard reaction and Strecker degradation during steaming. | [15] |

In Insects

Phenylacetaldehyde serves as a crucial semiochemical in the insect world, acting as a communication pheromone in various orders.[4] It is a powerful attractant for numerous Lepidoptera species, a characteristic that is exploited in pest management strategies.[4][10]

Biosynthesis of Phenylacetaldehyde

The biosynthesis of phenylacetaldehyde primarily originates from the aromatic amino acid L-phenylalanine through several distinct metabolic pathways that vary across different organisms. Understanding these pathways, the enzymes involved, and their regulation is critical for applications ranging from metabolic engineering to the synthesis of natural products.

Biosynthesis in Plants

In plants, two primary pathways for the conversion of L-phenylalanine to phenylacetaldehyde have been elucidated.

In some plants, such as petunia and rose, a bifunctional enzyme, phenylacetaldehyde synthase (PAAS), directly converts L-phenylalanine to phenylacetaldehyde. This enzyme catalyzes both the decarboxylation and subsequent oxidative deamination of L-phenylalanine in a single step.[13][14]

Caption: Phenylacetaldehyde synthesis via the PAAS pathway in plants.

In other plants, like tomato, the biosynthesis proceeds through a two-step process. First, L-phenylalanine is decarboxylated by an aromatic amino acid decarboxylase (AADC) to form phenethylamine. Subsequently, phenethylamine is converted to phenylacetaldehyde, likely through the action of an amine oxidase, though the specific enzyme for this step is not fully characterized in all species.[8][11]

Caption: Two-step biosynthesis of phenylacetaldehyde in plants like tomato.

Biosynthesis in Microorganisms: The Ehrlich Pathway

In microorganisms, particularly the yeast Saccharomyces cerevisiae, phenylacetaldehyde is a key intermediate in the Ehrlich pathway, which is responsible for the catabolism of amino acids to produce fusel alcohols.[8][18][19] This pathway is of significant interest for the biotechnological production of 2-phenylethanol, a valuable fragrance compound for which phenylacetaldehyde is the direct precursor.

The Ehrlich pathway involves three main steps:

-

Transamination: L-phenylalanine is converted to phenylpyruvate by an aromatic aminotransferase (e.g., Aro8, Aro9 in yeast).[18]

-

Decarboxylation: Phenylpyruvate is then decarboxylated to phenylacetaldehyde by a phenylpyruvate decarboxylase (e.g., Aro10 in yeast).[18]

-

Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase.[18]

Caption: The Ehrlich pathway for L-phenylalanine catabolism in yeast.

Formation via Strecker Degradation

Phenylacetaldehyde can also be formed non-enzymatically through the Strecker degradation of phenylalanine.[1][13][15][20][21] This reaction occurs between an α-amino acid and a dicarbonyl compound, often during the heating of food, and is a key step in the Maillard reaction.[15] The process involves the formation of a Schiff base, followed by decarboxylation and hydrolysis to yield an aldehyde with one less carbon atom than the original amino acid.

Caption: Formation of phenylacetaldehyde via Strecker degradation.

Regulation of Phenylacetaldehyde Biosynthesis

The biosynthesis of phenylacetaldehyde is a tightly regulated process, influenced by a variety of internal and external factors. In plants, the emission of floral scents, including phenylacetaldehyde, is often under circadian control and can be influenced by light, temperature, and developmental stage.[6] Transcription factors, such as those from the MYB family, have been identified as key regulators of the genes involved in floral scent production.[3] For instance, light intensity can induce the expression of specific MYB transcription factors that, in turn, activate the promoters of biosynthetic genes.[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of phenylacetaldehyde, designed to be a practical guide for laboratory research.

Extraction and Quantification of Phenylacetaldehyde from Plant Material

This is a non-destructive and solvent-free method for the analysis of volatile compounds.[22][23][24]

Materials:

-

Fresh plant material (e.g., flower petals, fruit tissue)

-

SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

SPME holder

-

Headspace vials with septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Place a known weight of fresh plant material into a headspace vial and seal it.

-

Incubate the vial at a controlled temperature (e.g., 30-40 °C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately insert it into the injection port of the GC-MS.

-

Thermal desorption of the analytes from the fiber occurs in the hot injection port.

-

Separate the volatile compounds on a suitable GC column (e.g., DB-5ms).

-

Identify phenylacetaldehyde based on its retention time and mass spectrum by comparison with an authentic standard and a mass spectral library.

-

Quantify the amount of phenylacetaldehyde using an internal or external standard calibration curve.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Floral scent - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tentamus.com [tentamus.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of rose phenylacetaldehyde synthase by functional complementation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hort [journals.ashs.org]

- 8. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Volatilomics-Based Discovery of Key Volatiles Affecting Flavor Quality in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aroma Volatiles in Tomato Fruits: The Role of Genetic, Preharvest and Postharvest Factors [mdpi.com]

- 12. Tomato phenylacetaldehyde reductases catalyze the last step in the synthesis of the aroma volatile 2-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process [mdpi.com]

- 16. tentamus.com [tentamus.com]

- 17. Research advances in regulation and genetic engineering of floral scents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

- 19. discover.library.noaa.gov [discover.library.noaa.gov]

- 20. Strecker-type degradation of phenylalanine initiated by 4-oxo-2-alkenals in comparison to that initiated by 2,4-alkadienals, 4,5-epoxy-2-alkenals, or 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. brewingforward.com [brewingforward.com]

- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 23. mdpi.com [mdpi.com]

- 24. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical and Chemical Stability of 2-Phenylacetaldehyde-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of 2-Phenylacetaldehyde-¹³C₂, a critical isotopically labeled standard used in various analytical and research applications. Understanding the stability profile of this compound is paramount for ensuring data accuracy, reproducibility, and the overall integrity of scientific studies. This document outlines the inherent stability characteristics, potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction to 2-Phenylacetaldehyde-¹³C₂

2-Phenylacetaldehyde-¹³C₂ is the ¹³C isotopically labeled form of phenylacetaldehyde, an organic compound naturally found in various plants and foods. In scientific research, it is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical structure, with two ¹³C atoms incorporated into the acetaldehyde moiety, allows for precise quantification of its unlabeled counterpart in complex matrices. The stability of this labeled standard is a crucial factor, as any degradation can lead to inaccurate analytical results.

Physical Stability

The physical properties of 2-Phenylacetaldehyde-¹³C₂ are expected to be very similar to those of unlabeled phenylacetaldehyde.

Table 1: Physical Properties of Phenylacetaldehyde

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, floral, hyacinth-like |

| Boiling Point | 193-194 °C |

| Melting Point | -10 °C |

| Solubility | Sparingly soluble in water; soluble in ethanol and ether.[1] |

The primary physical instability concern for 2-Phenylacetaldehyde, and by extension its ¹³C₂ labeled analog, is its tendency to polymerize upon standing.[1] This process can lead to a significant increase in viscosity and the formation of a solid or semi-solid polymer, rendering the compound unsuitable for use as an analytical standard. The polymerization is often catalyzed by acidic or basic impurities and can be accelerated by exposure to light and elevated temperatures.

Chemical Stability and Degradation Pathways

The chemical stability of 2-Phenylacetaldehyde-¹³C₂ is influenced by several factors, including its inherent reactivity and its susceptibility to external conditions. The aldehyde functional group and the benzylic protons are the primary sites of chemical reactivity.

Key Degradation Pathways

Based on the known chemistry of phenylacetaldehyde and other aromatic aldehydes, the following degradation pathways are anticipated for 2-Phenylacetaldehyde-¹³C₂:

-

Oxidation: The aldehyde group is susceptible to oxidation, leading to the formation of Phenylacetic acid-¹³C₂ . This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen (auto-oxidation) or oxidizing agents.

-

Polymerization/Aldol Condensation: As mentioned, phenylacetaldehyde readily undergoes self-condensation reactions. This can proceed via an aldol-type reaction mechanism, eventually leading to the formation of trimers (e.g., 2,4,6-tribenzyl-1,3,5-trioxane) and other higher-order polymers.[2]

-

Photodegradation: Aromatic aldehydes can be sensitive to light. Exposure to UV or visible light can promote the formation of radical species, leading to a variety of degradation products.

-

Degradation under pH Stress:

-

Acidic Conditions: In the presence of strong acids, the polymerization of phenylacetaldehyde is catalyzed.

-

Basic Conditions: Strong bases can also catalyze aldol condensation and other side reactions.

-

The ¹³C stable isotope labeling is not expected to significantly alter these fundamental degradation pathways. However, the rate of these reactions might show a minor kinetic isotope effect, though this is generally negligible for ¹³C in comparison to deuterium labeling.

A logical workflow for identifying these degradation products is crucial for developing a stability-indicating analytical method.

Caption: Predicted degradation pathways of 2-Phenylacetaldehyde-¹³C₂.

Recommended Storage and Handling

To ensure the long-term stability of 2-Phenylacetaldehyde-¹³C₂, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dark place. Refrigeration at 2-8 °C is advisable for long-term storage.[3]

-

Light: Protect from light by storing in an amber vial or other light-blocking container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Container: Use a tightly sealed, high-quality glass container. Avoid plastic containers as they may be permeable to air or leach impurities.

-

Purity: Use high-purity material, as impurities can catalyze degradation.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 2-Phenylacetaldehyde-¹³C₂ involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is then used to develop and validate a stability-indicating analytical method.

Table 2: Suggested Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Time |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours |

| Thermal Degradation | 60 °C | 1, 3, 7 days |

| Photostability | ICH Q1B option 1 or 2 | As per guidelines |

Experimental Workflow for Forced Degradation:

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient (in this case, 2-Phenylacetaldehyde-¹³C₂) without interference from its degradation products, impurities, or excipients. Both HPLC and GC methods are suitable for this purpose.

A reverse-phase HPLC method with UV detection is a common choice for the analysis of aromatic aldehydes. Coupling with a mass spectrometer (LC-MS) can aid in the identification of degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like phenylacetaldehyde and its potential degradation products.

Table 4: Example GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 40-400 |

Method Validation: Similar to the HPLC method, the GC-MS method should be validated for its intended purpose, focusing on specificity, linearity, and sensitivity for the parent compound and its major degradants.

Summary and Conclusions

2-Phenylacetaldehyde-¹³C₂ is a valuable tool in modern analytical science. However, its inherent chemical reactivity, particularly its propensity for oxidation and polymerization, necessitates careful handling and storage to maintain its integrity. This guide provides a framework for understanding and assessing the stability of this important isotopically labeled standard. By implementing the recommended storage conditions and employing robust stability-indicating analytical methods, researchers can ensure the reliability of their analytical data and the success of their scientific investigations. Further studies are warranted to generate quantitative data on the degradation kinetics of 2-Phenylacetaldehyde-¹³C₂ under various stress conditions.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 2-Phenylacetaldehyde using 2-Phenylacetaldehyde-13C2 as an Internal Standard by GC-MS

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-phenylacetaldehyde in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Phenylacetaldehyde-13C2 as an internal standard. The use of a stable isotope-labeled internal standard is a robust method that corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical results. Detailed experimental protocols, data presentation, and visualization of the workflow are provided to assist researchers in implementing this methodology.

Introduction

2-Phenylacetaldehyde is a significant compound in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker in biomedical research. Accurate and precise quantification of this analyte is crucial. The internal standard method is a widely accepted technique in quantitative chromatography. An ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties. Stable isotope-labeled analogs of the analyte, such as this compound, are considered the gold standard for GC-MS analysis as they have nearly identical retention times and ionization efficiencies as the unlabeled analyte, but are distinguishable by their mass-to-charge ratio (m/z).[1][2] This application note details a validated GC-MS method using this compound for the reliable quantification of 2-phenylacetaldehyde.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

2-Phenylacetaldehyde (≥98% purity)

-

This compound (≥99% purity, isotopic purity ≥98%)

-

Methanol or Dichloromethane (GC grade, for stock solutions)

-

-

Sample Preparation:

-

Appropriate solvents for extraction (e.g., ethyl acetate, hexane)

-

Anhydrous sodium sulfate (for drying organic extracts)

-

Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

-

Nitrogen gas (for solvent evaporation)

-

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 2-phenylacetaldehyde and dissolve it in 10 mL of methanol in a volumetric flask.

-

Similarly, prepare a 1000 µg/mL stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the 2-phenylacetaldehyde primary stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with methanol to obtain a working solution of 10 µg/mL.

-

Sample Preparation

The following is a general protocol for a liquid sample. This should be optimized based on the specific sample matrix.

-

Internal Standard Spiking: To a 1 mL aliquot of the sample, add 100 µL of the 10 µg/mL internal standard working solution (resulting in a final internal standard concentration of 1 µg/mL).

-

Extraction:

-

Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 2 minutes.

-

Centrifuge the sample to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Repeat the extraction process and combine the organic layers.

-

-

Drying and Concentration:

-

Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

-

-

Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Inlet: Split/splitless inlet, operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitored Ions:

-

2-Phenylacetaldehyde: m/z 91 (quantification), 120 (qualifier).

-

This compound: m/z 91 (quantification, as the 13C atoms are not in the tropylium ion fragment), 122 (qualifier).

-

-

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Table 1: Illustrative Calibration Curve Data

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 1,510,876 | 0.010 |

| 0.5 | 76,890 | 1,523,450 | 0.050 |

| 1.0 | 154,321 | 1,530,987 | 0.101 |

| 5.0 | 780,123 | 1,525,678 | 0.511 |

| 10.0 | 1,555,432 | 1,519,876 | 1.023 |

| 25.0 | 3,890,123 | 1,528,901 | 2.545 |

| 50.0 | 7,754,321 | 1,522,123 | 5.094 |

-

Linearity: A linear regression of the calibration curve should yield a coefficient of determination (R²) ≥ 0.995.

Method Validation

The analytical method should be validated for its intended purpose. Key validation parameters are presented below with typical acceptance criteria.

Table 2: Illustrative Method Validation Parameters

| Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (R²) | ≥ 0.995 | 0.9992 |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 µg/mL |

| Precision (RSD%) | < 15% | Intra-day: 3.5%, Inter-day: 5.8% |

| Accuracy (Recovery %) | 80-120% | 95.6% |

| Specificity | No interfering peaks at the retention time of the analyte and IS | Confirmed |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Caption: Workflow for the quantification of 2-Phenylacetaldehyde.

Principle of Internal Standard Quantification

This diagram illustrates the logical relationship in the internal standard method, where the ratio of the analyte to the internal standard is used for quantification, correcting for variations.

Caption: Principle of quantification using an internal standard.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a highly reliable and accurate approach for the quantification of 2-phenylacetaldehyde. The detailed protocols and validation parameters presented herein offer a solid foundation for researchers to implement this methodology in their respective fields. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality of quantitative data.

References

Application Note: Quantitative Analysis of 2-Phenylacetaldehyde in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylacetaldehyde is a reactive aldehyde that can be formed endogenously through the metabolism of 2-phenylethylamine and is also found in various natural products. Its quantification in biological matrices is of interest in fields such as metabolomics, toxicology, and drug development. This application note describes a robust and sensitive method for the quantitative analysis of 2-Phenylacetaldehyde in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, 2-Phenylacetaldehyde-13C2, is employed. Due to the poor chromatographic retention and ionization efficiency of underivatized aldehydes, this protocol utilizes derivatization with 2,4-dinitrophenylhydrazine (DNPH) prior to LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

2-Phenylacetaldehyde (≥95% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

2,4-Dinitrophenylhydrazine (DNPH) (≥97% purity)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (HPLC grade)

-

Nitrogen gas

Standard and Quality Control Sample Preparation

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of 2-Phenylacetaldehyde in acetonitrile.

-

Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in acetonitrile.

Working Standard Solutions:

-

Serially dilute the 2-Phenylacetaldehyde stock solution with acetonitrile:water (50:50, v/v) to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Calibration Curve and Quality Control (QC) Samples:

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to create calibration standards.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation Protocol

This protocol involves protein precipitation followed by liquid-liquid extraction and derivatization.

-

Protein Precipitation:

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a clean microcentrifuge tube.

-

Add 500 µL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

-

Solvent Evaporation:

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 30°C.

-

-

Derivatization with DNPH:

-

Prepare the DNPH derivatization reagent by dissolving 2 mg of DNPH in 1 mL of acetonitrile containing 0.1% HCl.

-

Reconstitute the dried residue from step 3 in 100 µL of the DNPH derivatization reagent.

-

Vortex for 30 seconds.

-